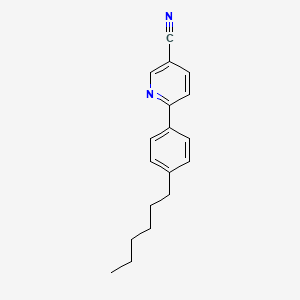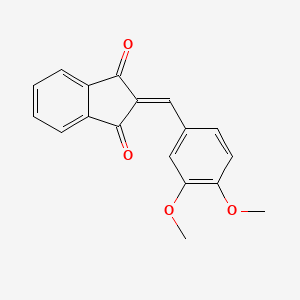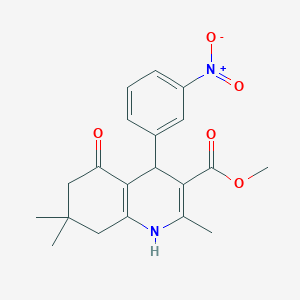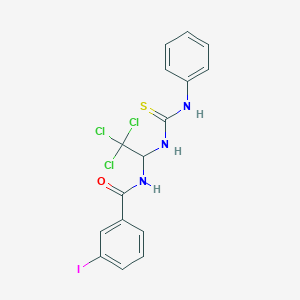![molecular formula C18H36O6S2 B11708659 Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate](/img/structure/B11708659.png)
Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a complex structure with sulfonyl groups, which are known for their role in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of acid chlorides and alcohols under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
Mécanisme D'action
The mechanism of action of methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in these interactions, often participating in nucleophilic substitution reactions. The pathways involved may include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other esters with sulfonyl groups, such as methyl butyrate and ethyl acetate . These compounds share similar structural features but differ in their specific functional groups and chain lengths.
Uniqueness
Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate is unique due to its specific combination of sulfonyl groups and ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C18H36O6S2 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
methyl 3-(2-dodecylsulfonylethylsulfonyl)propanoate |
InChI |
InChI=1S/C18H36O6S2/c1-3-4-5-6-7-8-9-10-11-12-14-25(20,21)16-17-26(22,23)15-13-18(19)24-2/h3-17H2,1-2H3 |
Clé InChI |
UJKDOZBGIPFYGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11708582.png)
![Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11708590.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11708593.png)


![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708607.png)
![2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11708618.png)

![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine](/img/structure/B11708633.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)
![6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708661.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708669.png)
